2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole
Description
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2-methyl-6,7,8,9-tetrahydrobenzo[e][1,3]benzothiazole |
InChI |
InChI=1S/C12H13NS/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h6-7H,2-5H2,1H3 |
InChI Key |
AHFRGLGXXWTPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2CCCC3 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis Adaptations
The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, has been modified to accommodate the tetrahydronaphtho framework. For example, cyclization of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with thiourea derivatives under acidic conditions yields the target compound. However, this method suffers from moderate yields (45–60%) due to competing side reactions, such as over-oxidation of the thiazole ring.
Table 1: Hantzsch-Based Cyclization Conditions
| Starting Material | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 6-Methyl-THN-1-amine | Thiourea/HCl | 120 | 52 |
| 6-Methyl-THN-1-amine | Thioacetamide/H2SO4 | 100 | 48 |
Cyclocondensation with Thioacylating Agents
Alternative approaches employ thioacylating agents like phosphorus pentasulfide (P4S10) to convert naphthylamide precursors into thiazoles. For instance, treatment of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-carboxamide with P4S10 in refluxing xylene generates the thiazole core via intramolecular cyclization. This method achieves higher yields (65–70%) but requires stringent moisture-free conditions.
Palladium-Catalyzed C-H Activation Approaches
Direct C-H Amination Strategy
Palladium-catalyzed C-H amination, as described in chemoenzymatic studies, offers a regioselective pathway to construct the thiazole ring. Using Pd(OAc)2 as a catalyst and diazafluorenone as a ligand, the reaction between 6-methyl-1,2,3,4-tetrahydronaphthalene and thiourea derivatives proceeds via a cyclometallation-deprotonation (CMD) mechanism. The methyl group directs ortho-C-H activation, enabling efficient cyclization at the 1,2-position of the naphthalene ring.
Table 2: Palladium-Catalyzed C-H Amination Parameters
| Catalyst | Ligand | Oxidant | Yield (%) | Selectivity |
|---|---|---|---|---|
| Pd(OAc)2 | Diazafluorenone | Benzoquinone | 78 | >95% |
| PdCl2 | Bipyridine | AgOAc | 65 | 88% |
Tandem Oxidation-Cyclization Reactions
The Hartwig group’s one-pot Pd(II) oxidation-substitution methodology has been adapted for this synthesis. Allylic oxidation of 6-methyl-1,2,3,4-tetrahydronaphthalene using tert-butyl perbenzoate as an oxidant generates an allylic ester intermediate, which undergoes subsequent cyclization with thiourea. This tandem process achieves 82% yield with excellent regiocontrol, though it requires careful optimization of oxidant stoichiometry.
Oxidative Cyclization Techniques
Electrochemical Oxidation
Electrochemical methods utilizing Pt electrodes in acetonitrile enable the oxidative coupling of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-thiol with methylamine. Applied potentials of +1.2 V vs. Ag/AgCl drive the formation of the thiazole ring via radical intermediates, yielding the product in 68% yield. This approach minimizes byproduct formation but demands specialized equipment.
Metal-Free Oxidative Systems
Metal-free conditions employing hypervalent iodine reagents (e.g., PhI(OAc)2) facilitate the cyclization of thioamide precursors. For example, 6-methyl-1,2,3,4-tetrahydronaphthalen-1-thioamide reacts with PhI(OAc)2 in dichloromethane, producing the target compound in 73% yield. The reaction proceeds through an iodonium intermediate, which undergoes nucleophilic attack by the thioamide sulfur.
Table 3: Oxidative Cyclization Performance
| Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| PhI(OAc)2 | CH2Cl2 | 6 | 73 |
| KMnO4 | H2O/EtOH | 12 | 58 |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield Range (%) | Scalability | Cost | Environmental Impact |
|---|---|---|---|---|
| Hantzsch Cyclization | 45–70 | Moderate | Low | High (acid waste) |
| Pd-Catalyzed C-H Amination | 65–82 | High | High | Moderate |
| Electrochemical | 60–68 | Low | Medium | Low |
| Metal-Free Oxidation | 58–73 | Moderate | Low | Moderate |
Palladium-catalyzed methods offer superior yields and selectivity but incur higher costs due to precious metal catalysts. Metal-free oxidative systems provide a cost-effective alternative but require stoichiometric oxidants. Electrochemical methods, while environmentally benign, lack industrial scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 2-methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole exhibit notable antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains:
- Mechanism of Action : The compound's thiazole nucleus is believed to interfere with bacterial lipid biosynthesis and other cellular processes, leading to antimicrobial effects .
- Case Study : A study demonstrated that compounds derived from this thiazole exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species .
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Cell Line Studies : In vitro studies have shown that derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and others .
- Molecular Docking Studies : These studies suggest that the compound binds effectively to specific receptors involved in cancer cell proliferation .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods:
- Synthetic Route : One efficient approach involves the reaction of 3-(2-naphthyl)-1-substituted acylthiourea with manganese(III) acetate under controlled conditions .
- Optimization : Factors such as reaction time, temperature, and solvent choice are critical for maximizing yield and purity .
Industrial Applications
Beyond its medicinal uses, this compound has applications in industrial settings:
- Dyes and Pigments : The compound serves as a building block for synthesizing dyes and pigments used in textiles and coatings .
- Chemical Intermediates : It is utilized in the production of various chemical intermediates necessary for manufacturing pharmaceuticals and agrochemicals .
Research Findings Summary Table
Mechanism of Action
The mechanism of action of 2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Properties of 2-Methylnaphtho[1,2-d]thiazole and Related Derivatives
Key Observations :
- Aromaticity vs. Saturation : The fully aromatic 2-Methylnaphtho[1,2-d]thiazole exhibits higher melting points (95–97°C) due to strong π-π stacking, while hydrogenated derivatives like the dihydro and tetrahydronaphtho analogs likely have lower melting points and increased solubility due to reduced planarity .
- Functional Groups : Derivatives with electron-withdrawing groups (e.g., ketones in 2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione) exhibit enhanced reactivity in electrophilic substitutions .
Key Observations :
- Heterocyclic Fusion: Derivatives like 2-[3-amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole are synthesized through cyclocondensation reactions, highlighting the versatility of naphthothiazole precursors .
Biological Activity
2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that includes a naphthalene ring fused with a thiazole ring, which may contribute to its pharmacological properties. Research into its biological activity has focused on various aspects such as anticancer properties, antimicrobial effects, and its mechanisms of action.
- Molecular Formula : C12H13NS
- Molecular Weight : 203.31 g/mol
- CAS Number : 1020964-26-4
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of known anticancer agents like Colchicine .
- Cytotoxicity : In vitro assays have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. The IC50 values reported range from low nanomolar to micromolar concentrations depending on the specific cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| Prostate Cancer | 0.7 - 1.0 |
| Melanoma | 1.8 - 2.6 |
| Other Cancer Lines | Varies |
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been evaluated for antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains. However, detailed data on specific bacteria and the extent of inhibition are still being compiled.
Study 1: Structure-Activity Relationship (SAR)
A comprehensive study focused on modifying the thiazole and naphthalene components to enhance biological activity. The research highlighted that:
- Modifications in the aromatic systems significantly influenced cytotoxicity.
- Certain derivatives showed improved potency against melanoma and prostate cancer cells compared to the parent compound .
Study 2: Comparative Analysis with Similar Compounds
Comparative studies with other thiazole derivatives revealed that:
- The tetrahydro group in this compound contributes uniquely to its biological profile.
- Similar compounds without this structural feature exhibited lower cytotoxicity levels.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of naphthalene derivatives with thiazole-forming reagents. For example, analogous thiazole derivatives are synthesized via condensation reactions using absolute ethanol as a solvent and triethylamine as a base, followed by crystallization from dimethylformamide . Reaction time (6–12 hours) and temperature (room temperature vs. reflux) significantly affect yield. Optimization via Design of Experiments (DoE) can minimize trial-and-error approaches, as seen in statistical methods for chemical process optimization .
Q. How can spectroscopic techniques (e.g., NMR, MS) characterize the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are critical for confirming molecular mass and substituent positions. For example, HRMS data from analogous naphthothiazoles (e.g., 4,5-dihydronaphtho[1,2-d]thiazol-2-amine, ChemSpider ID 610277) validate molecular formulas, while NMR detects methyl and tetrahydronaphthyl proton environments .
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps), while software like Gaussian or ORCA models reaction pathways. Tools like NIST Chemistry WebBook provide validated thermochemical data for benchmarking .
Advanced Research Questions
Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of novel derivatives?
- Methodological Answer : Integrating quantum chemical calculations (e.g., transition state analysis) with information science reduces experimental iterations. For instance, ICReDD’s approach combines reaction path simulations with data-driven experimental design to narrow optimal conditions (e.g., solvent, catalyst) . This method is applicable to designing halogenation or nitration reactions for 2-methyl derivatives, as described for analogous heterocycles .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC values in anticancer assays)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, solvent effects). Systematic meta-analysis using standardized protocols (e.g., NIH/NCATS guidelines) and dose-response curve normalization can mitigate variability. Cross-validation with structural analogs (e.g., isoxazole or thienyl derivatives ) clarifies structure-activity relationships (SAR).
Q. How can heterogeneous catalysis improve the scalability of naphthothiazole synthesis?
- Methodological Answer : Solid-supported catalysts (e.g., Pd/C or zeolites) enhance regioselectivity in cyclization steps. For example, membrane separation technologies (CRDC subclass RDF2050104) reduce byproduct formation, while process control systems (RDF2050108) automate parameter optimization .
Q. What mechanistic insights explain low yields in fused thiazole-quinone systems?
- Methodological Answer : Competing side reactions (e.g., oxidation of the tetrahydronaphthyl ring) often limit yields. Mechanistic studies using isotopic labeling (e.g., -tracing) and in-situ FTIR can identify intermediates. For example, thiazole-quinone synthesis faces challenges due to electron-deficient quinone cores, requiring electron-donating substituents to stabilize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
